2-Amino-2-(naphthalen-2-yl)acetic acid

cephalosporin antibiotics structure-activity relationship gram-positive antibacterial

2-Amino-2-(naphthalen-2-yl)acetic acid (also known as D,L-2-naphthylglycine or amino(naphthalen-2-yl)acetic acid) is a non-proteinogenic α-amino acid bearing a naphthalene ring in place of the phenyl ring found in phenylglycine. The compound exists as a racemic mixture (CAS 33741-78-5) and as separate (R)- and (S)-enantiomers (CAS 93779-34-1 and 93779-35-2, respectively).

Molecular Formula C12H11NO2
Molecular Weight 201.225
CAS No. 33741-78-5
Cat. No. B2429014
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Amino-2-(naphthalen-2-yl)acetic acid
CAS33741-78-5
Molecular FormulaC12H11NO2
Molecular Weight201.225
Structural Identifiers
SMILESC1=CC=C2C=C(C=CC2=C1)C(C(=O)O)N
InChIInChI=1S/C12H11NO2/c13-11(12(14)15)10-6-5-8-3-1-2-4-9(8)7-10/h1-7,11H,13H2,(H,14,15)
InChIKeyXAJPMFUAJFQIIT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-Amino-2-(naphthalen-2-yl)acetic acid (CAS 33741-78-5) – Structural class, key properties, and procurement-relevant identity


2-Amino-2-(naphthalen-2-yl)acetic acid (also known as D,L-2-naphthylglycine or amino(naphthalen-2-yl)acetic acid) is a non-proteinogenic α-amino acid bearing a naphthalene ring in place of the phenyl ring found in phenylglycine. The compound exists as a racemic mixture (CAS 33741-78-5) and as separate (R)- and (S)-enantiomers (CAS 93779-34-1 and 93779-35-2, respectively). Its molecular formula is C₁₂H₁₁NO₂, with a molecular weight of 201.22 g·mol⁻¹ and a calculated logP of 2.62 [1]. The naphthyl side chain confers significantly higher lipophilicity compared to the classical phenylglycine scaffold, a property that has been exploited to improve oral absorption and antibacterial potency in cephalosporin antibiotics [2].

Why generic phenylglycine or other in-class amino acids cannot replace 2-Amino-2-(naphthalen-2-yl)acetic acid in critical applications


Simply substituting D-phenylglycine (the standard side chain of cephalexin) with D,L-2-naphthylglycine, or using the racemic mixture instead of the enantiopure (R)-form, leads to markedly different pharmacological outcomes. The bicyclic naphthyl moiety is not a bioisostere of phenyl; it substantially increases lipophilicity and alters the geometry of the side chain, which directly impacts antibacterial target engagement. Head-to-head studies demonstrate that the (R)-2-naphthylglycine-derived cephalosporin exhibits minimum inhibitory concentrations (MICs) up to 4-fold lower than cephalexin against key Gram-positive pathogens [1]. Moreover, the (S)-enantiomer or racemic mixtures are significantly less active or inactive, making enantiomeric identity a critical quality attribute for procurement [1].

Quantitative, comparator-based evidence for 2-Amino-2-(naphthalen-2-yl)acetic acid differentiation


Lower MIC against Staphylococcus aureus: 2-naphthylglycine cephalosporin vs. cephalexin

The (R)-2-naphthylglycine derivative of 7-ADCA (compound 14R) was directly compared with cephalexin (which carries the D-phenylglycine side chain) in a standardized agar-dilution MIC assay. Against a penicillin-resistant Staphylococcus aureus strain (X400), the naphthylglycine analogue achieved an MIC of 0.5 µg/mL, while cephalexin yielded an MIC of 1 µg/mL—a 2-fold improvement [1]. Against Streptococcus pyogenes (strain C203), the MIC of the naphthylglycine analogue was 2 µg/mL versus 8 µg/mL for cephalexin, representing a 4-fold enhancement in potency [1].

cephalosporin antibiotics structure-activity relationship gram-positive antibacterial

Comparable oral efficacy in murine infection models without sacrificing safety margins

In a lethal mouse infection model (intraperitoneal challenge with S. pneumoniae, S. pyogenes, and S. aureus), the (R)-2-naphthylglycine cephalosporin (14R) was administered orally (p.o.) at 1- and 5-h post-infection. The median effective dose (ED₅₀) against S. pneumoniae was 3.4 mg/kg p.o., compared with 4.0 mg/kg for cephalexin, indicating equivalent or slightly superior oral potency [1]. The compound also maintained an ED₅₀ of 2.0 mg/kg when given subcutaneously, demonstrating consistent bioavailability across routes [1].

in vivo efficacy oral bioavailability murine infection model

Enantioselective activity: (R)-enantiomer is essential for antibacterial potency

The Kukolja et al. study explicitly reports that cephalosporins bearing an (S)-configured naphthylglycine side chain are substantially less active than the (R)-counterparts. For example, the (S)-epimer of the 2-naphthylglycine derivative showed MIC values >128 µg/mL against multiple Staphylococcal and Streptococcal strains, whereas the (R)-epimer consistently displayed MICs in the 0.5–4 µg/mL range [1]. This stereochemical dependency mirrors that of D-phenylglycine in cephalexin, but the magnitude of the drop-off for the naphthyl series is even more pronounced due to the bulkier bicyclic side chain [1].

chirality enantioselective activity cephalosporin side chain

Elevated lipophilicity (logP 2.62) relative to D-phenylglycine (logP ≈ -1.0) enhances membrane penetration potential

The calculated partition coefficient (logP) of 2-amino-2-(naphthalen-2-yl)acetic acid is 2.62 [1], whereas D-phenylglycine—the classical cephalosporin side chain—has an experimental logD (pH 7.4) of approximately –1.0 to –0.5 [2]. This >3-log unit increase in lipophilicity is consistent with the improved oral absorption and tissue distribution observed for naphthylglycine cephalosporins in murine models [3]. The higher logP also suggests superior passive membrane permeability, a property that may be exploited in other amino-acid-derived prodrugs or transporter-targeted conjugates.

lipophilicity logP drug-likeness

Optimal application scenarios for 2-Amino-2-(naphthalen-2-yl)acetic acid based on demonstrated differentiation


Synthesis of next-generation oral cephalosporins with enhanced Gram-positive activity

Medicinal chemistry teams developing oral cephalosporins can directly replace D-phenylglycine with (R)-2-amino-2-(naphthalen-2-yl)acetic acid (CAS 93779-34-1) to access analogues that, based on the Kukolja et al. study, consistently show 2- to 4-fold lower MICs against S. aureus and S. pyogenes while maintaining comparable oral efficacy in vivo [1]. This scaffold swap is supported by rigorous SAR data and represents a proven strategy to improve potency without redesigning the beta-lactam core.

Enantioselective synthesis of chiral building blocks for antibiotic lead optimization

The pronounced enantioselectivity observed in the cephalosporin series (R >> S) makes enantiopure (R)-2-amino-2-(naphthalen-2-yl)acetic acid an essential starting material for any program targeting naphthylglycine-based antibiotics. Researchers can procure the resolved (R)-enantiomer (CAS 93779-34-1) to ensure maximal antibacterial activity, while the racemic form (CAS 33741-78-5) may serve as a cost-effective intermediate for initial SAR exploration or as a substrate for enzymatic resolution [1].

Design of lipophilic amino acid prodrugs or transporter-targeted conjugates

With a calculated logP of 2.62—over 3 log units higher than D-phenylglycine [2][3]—2-amino-2-(naphthalen-2-yl)acetic acid is an attractive scaffold for improving the membrane permeability of peptide-based drugs or for creating amino acid transporter substrates with enhanced passive diffusion. This property is particularly relevant for CNS-targeted or intracellular delivery applications where the phenylglycine benchmark is insufficiently lipophilic.

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